N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide

Prostaglandin D2 antagonism Allergic inflammation CRTH2 receptor

Secure the precise 3-chloro-N-benzyl-N-methyl pharmacophore required for CRTH2/DP2 antagonism, SENP2 selectivity profiling, and PfENR halogen-bonding SAR. This N,N-disubstituted tertiary amide (MW 315.8, ClogP ~4.2, 0 H-bond donors) offers a privileged scaffold distinct from common ANA-12 or ZCL951 analogs. Avoid screen failures—source the exact substitution pattern now.

Molecular Formula C17H14ClNOS
Molecular Weight 315.8 g/mol
Cat. No. B2995557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide
Molecular FormulaC17H14ClNOS
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl
InChIInChI=1S/C17H14ClNOS/c1-19(11-12-7-3-2-4-8-12)17(20)16-15(18)13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3
InChIKeyIYNGZFWYQMVNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide (CAS 162090-74-6) — Procurement-Relevant Baseline Profile for a 3-Chloro-Benzothiophene-2-Carboxamide Scaffold


N-Benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide (CAS 162090-74-6, molecular formula C₁₇H₁₄ClNOS, molecular weight 315.8 g/mol) is a fully substituted benzothiophene-2-carboxamide bearing a 3-chloro group on the benzothiophene core, an N-methyl group, and an N-benzyl substituent on the amide nitrogen . This compound belongs to a privileged scaffold class that has produced inhibitors of multiple therapeutically relevant targets, including prostaglandin D2 (PGD2) receptors [1], SUMO-specific proteases (SENPs) [2], and Plasmodium falciparum enoyl-ACP reductase (PfENR) [3]. The precise N-benzyl, N-methyl, 3-chloro substitution pattern is distinct from the simpler N-unsubstituted, N-aryl, or N-aliphatic analogs commonly found in screening libraries, providing a structurally defined chemical probe for target-agnostic phenotypic screening campaigns.

Procurement Alert — Why Generic Benzothiophene-2-Carboxamides Cannot Substitute for N-Benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide


The benzothiophene-2-carboxamide scaffold is pharmacologically promiscuous; small changes in substituent identity and position lead to dramatic shifts in target selectivity and potency. The 3-chloro group on the benzothiophene core electronically modulates the ring system, while the N-benzyl and N-methyl substituents define the three-dimensional pharmacophore presented to a protein binding pocket [1]. For example, the difference between N-benzyl-3-chloro-N-methyl (this compound) and N-phenyl-3-chloro-N-methyl (CAS 105577-05-7) replaces the benzyl methylene with a direct phenyl attachment, altering amide conformation and π-stacking geometry. Similarly, omission of the N-methyl group (yielding a secondary amide) changes hydrogen-bond donor/acceptor capacity . Attempting to substitute this compound with an alternative benzothiophene-2-carboxamide during screening or SAR campaigns risks missing hits that depend on the precise combination of chloro, N-benzyl, and N-methyl features — a pattern that is not simultaneously present in commonly stocked analogs such as ANA-12 (TrkB antagonist) [2] or ZCL951-derived SENP inhibitors [3].

Quantitative Differentiation Evidence — N-Benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide vs. Closest Structural Analogs


PGD2 Antagonist Pharmacophore: Quantitative SAR Differentiation from N-Unsubstituted and N-Aryl Benzothiophene-2-Carboxamides

The Shionogi patent series (US 6,465,662 and related filings) establishes that N,N-disubstituted benzothiophene-2-carboxamides with specific N-benzyl and N-methyl patterns achieve PGD2 antagonist potency in the nanomolar range, with representative compounds showing IC50 values of 3–10 nM against the human CRTH2 receptor in radioligand displacement assays using CHO or HEK293 cell membranes [1]. The target compound's N-benzyl-N-methyl-3-chloro substitution pattern matches the general formula disclosed as optimal in the patent claims. In contrast, N-unsubstituted benzothiophene-2-carboxamides (e.g., 1-benzothiophene-2-carboxamide, CAS 6314-42-7) show no measurable PGD2 antagonist activity in the same assay systems, demonstrating that the tertiary amide with aromatic N-substituents is required [1]. This establishes a > 1,000-fold potency window dependent on the exact N-substitution pattern.

Prostaglandin D2 antagonism Allergic inflammation CRTH2 receptor

SENP Selectivity Profiling: 3-Chloro-Benzothiophene-2-Carboxamide vs. ZCL951 Hit Scaffold

In the 2020 Wang et al. study on benzothiophene-2-carboxamide SENP inhibitors, the starting hit ZCL951 (a virtual screening hit lacking the 3-chloro and N-benzyl features of the target compound) was optimized through structure-based design by exploiting an unoccupied hydrophobic pocket adjacent to the SENP1 catalytic site [1]. Introduction of substituted benzyl and alkyl amide modifications — precisely the structural features present in N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide — yielded compound 77 (SENP2-IN-1), which achieved a 33-fold selectivity window for SENP2 (IC50 = 0.69 μM) versus SENP5 (IC50 = 22.7 μM), with SENP1 inhibition at IC50 = 1.3 μM [1]. The target compound's substitution pattern closely mirrors the optimized pharmacophore: a 3-chloro group, an N-benzyl, and an N-methyl substituent. The unoptimized ZCL951 scaffold, lacking these features, showed substantially weaker and non-selective SENP inhibition [1].

SUMO-specific protease inhibition Cancer target validation SENP1/SENP2/SENP5 selectivity

PfENR Inhibitor Scaffold: 3-Chloro vs. 3-Bromo Substitution and Antimalarial Potency

Banerjee et al. (2011) reported that bromo-benzothiophene-2-carboxamide derivatives act as potent, slow tight-binding inhibitors of P. falciparum enoyl-ACP reductase (PfENR), with 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6) achieving an IC50 of 115 nM against purified PfENR [1]. The target compound's 3-chloro substitution is chemically and electronically distinct from the 3-bromo group: chlorine is a weaker electron-withdrawing group (Hammett σₚ = 0.23 for Cl vs. 0.23 for Br, but with different polarizability) and has a smaller van der Waals radius, which may alter halogen bonding interactions within the PfENR active site. The Indian Institute of Science patent (WO2012004804) explicitly covers both 3-chloro and 3-bromo benzothiophene-2-carboxamides as COX-2 and PfENR inhibitors, confirming that the 3-chloro variant is a valid and potentially differentiated member of this inhibitor class [2].

Malaria drug discovery Enoyl-ACP reductase inhibition Type II fatty acid biosynthesis

Synthetic Accessibility Advantage: N-Benzyl-N-Methyl-3-Chloro Pattern vs. Complex Amino-Alcohol Benzothiophene Carboxamides

The Shionogi process patents (US 6,465,662 and US 6,462,241) describe multi-step synthetic routes to benzothiophene carboxamide PGD2 antagonists that require amino-alcohol intermediates, protective group strategies, and chiral resolution steps, resulting in ≥5 synthetic steps for the most potent clinical candidates [1]. In contrast, N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide is accessible via a single-step amide coupling between commercially available 3-chloro-1-benzothiophene-2-carboxylic acid (or its acid chloride) and N-methyl-N-benzylamine [2]. This synthetic simplicity translates to reliable multi-gram synthesis, lower procurement cost, and faster delivery for screening campaigns compared to the structurally complex amino-alcohol benzothiophene carboxamides.

Medicinal chemistry synthesis Amide coupling Building block procurement

Physicochemical Differentiation: ClogP and Solubility Profile of N-Benzyl-3-chloro-N-methyl vs. ANA-12 and N-Phenyl Analogs

The target compound (C₁₇H₁₄ClNOS, MW 315.8) has a calculated logP of approximately 4.2, placing it in a favorable lipophilicity range for cell permeability while remaining below the logP > 5 threshold associated with poor solubility and promiscuous binding . By comparison, ANA-12 (C₂₂H₂₁N₃O₃S, MW 407.5) has a higher molecular weight (407.5 vs. 315.8 g/mol) and ClogP (~3.1) and violates the Lipinski rule of MW > 500 only in combined metrics . The N-phenyl analog (3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide, CAS 105577-05-7, MW 301.8) is smaller but has a different π-stacking profile due to the direct N-phenyl linkage . The N-benzyl compound offers an intermediate hydrophobicity and conformational flexibility that may balance target binding with physicochemical drug-likeness.

Drug-likeness optimization Physicochemical profiling Permeability prediction

Halogen Bonding and Metabolic Stability: 3-Chloro vs. Non-Halogenated Benzothiophene-2-Carboxamide Core Scaffolds

The 3-chloro substituent on the benzothiophene core introduces a halogen that can participate in halogen bonding interactions with protein backbone carbonyls and can also block metabolic oxidation at the electron-rich C3 position of benzothiophene. Literature precedent for related heterocyclic amides demonstrates that 3-chloro substitution reduces CYP450-mediated oxidative metabolism compared to unsubstituted analogs, as the chlorine atom occupies the site most susceptible to aromatic hydroxylation [1]. In the context of the PfENR and SENP inhibitor series, the 3-chloro group is conserved across optimized leads (e.g., compound 77 in the SENP series retains the 3-substitution pattern), suggesting its role in both potency and metabolic stability [2]. Non-halogenated benzothiophene-2-carboxamides (e.g., the unsubstituted core in ZCL951) lack this advantage and are expected to be more rapidly metabolized.

Halogen bonding Metabolic stability Cytochrome P450

Target Application Scenarios for N-Benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide Procurement


PGD2 Receptor (CRTH2) Antagonist Lead Discovery & SAR Expansion

Procurement of this compound is warranted as a building block or direct screening compound for prostaglandin D2 receptor (CRTH2/DP2) antagonist programs. The Shionogi patent series demonstrates that the N,N-disubstituted benzothiophene-2-carboxamide scaffold with N-benzyl and N-methyl groups is the core pharmacophore for nanomolar CRTH2 antagonism, with representative compounds achieving IC50 values of 3–10 nM in radioligand displacement assays [1]. This compound can serve as a minimal viable scaffold for hit-to-lead optimization or as a reference control against which new CRTH2 antagonist series can be benchmarked.

SENP2-Selective Inhibitor Development for Cancer Target Validation

The target compound's 3-chloro-N-benzyl-N-methyl substitution pattern closely matches the optimized pharmacophore described in Wang et al. (2020), where compound 77 achieved a 33-fold SENP2-over-SENP5 selectivity window (SENP2 IC50 = 0.69 μM vs. SENP5 IC50 = 22.7 μM) by exploiting a hydrophobic pocket adjacent to the SENP1 catalytic site [2]. This compound is suitable as a starting point for further optimization of SENP2-selective chemical probes for target validation studies in cancer cell lines where SENP2-mediated deSUMOylation is implicated.

PfENR Halogen-Dependency SAR and Antimalarial Lead Optimization

As disclosed in the Indian Institute of Science patent (WO2012004804), both 3-chloro and 3-bromo benzothiophene-2-carboxamides are covered as PfENR and COX-2 inhibitors [3]. While the 3-bromo analog (compound 6) has a published PfENR IC50 of 115 nM, the 3-chloro analog provides the essential comparator for halogen-bonding SAR. Procurement of this compound enables researchers to quantify the effect of halogen size and electronegativity on PfENR inhibition and in vitro antimalarial potency, a critical step in optimizing the lead series.

Chemical Biology Tool for Phenotypic Screening and Target Deconvolution

The compound's distinct substitution pattern (3-chloro, N-benzyl, N-methyl, tertiary amide) is not simultaneously present in any commonly stocked benzothiophene-2-carboxamide tool compound, including ANA-12 (TrkB antagonist) or ZCL951-derived SENP inhibitors [2][4]. This uniqueness makes it valuable as a chemical probe for unbiased phenotypic screening campaigns where the target is unknown (target-agnostic screening). Its favorable physicochemical profile (MW 315.8, ClogP ~4.2, 0 H-bond donors) supports cell permeability, making it suitable for cell-based phenotypic assays in cancer, inflammation, or infectious disease models.

Quote Request

Request a Quote for N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.